2-(Methylamino)pyridine-3-methanol
Overview
Description
2-(Methylamino)pyridine-3-methanol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemosensor Development
2-(Methylamino)pyridine-3-methanol and its derivatives are pivotal in the development of chemosensors, particularly for detecting transition metal ions. One such derivative, 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione, shows selective coordination to metal ions like Cu2+ in methanol or methanol–water mixtures. This coordination leads to a visible color change from orange to intense blue, which is crucial for visual detection applications. The study also explores the molecular recognition abilities of these compounds towards various metal ions, emphasizing the role of nitrogen atoms and oxygen in the complexation process. The research provides insights into the detection limits and the interaction mechanisms of these chemosensors with metal ions, underlining their potential in selective metal ion detection (Gosavi-Mirkute et al., 2017).
Catalysis and Organic Synthesis
Pyridine derivatives, including this compound, are integral in catalytic processes and organic synthesis. For instance, a study demonstrates the use of pyridines in the methylation of aromatic rings, a reaction crucial in organic chemistry and drug discovery. The research introduces a catalytic method that leverages methanol and formaldehyde, emphasizing the oscillating reactivity pattern where aromatic compounds become nucleophilic after activation by reduction. This methodology opens new avenues for the direct introduction of methyl groups onto aromatic compounds, facilitating complex organic synthesis (Grozavu et al., 2020).
Coordination Chemistry and Material Science
The compound and its related structures find extensive use in coordination chemistry, contributing to the synthesis of complex molecular architectures. A study involving pyridine derivatives highlights the synthesis of mono- and dinuclear nickel complexes. These complexes exhibit unique structural features and catalytic properties, particularly in the oligomerization of ethylene. The research not only details the synthesis and structural characterization of these complexes but also compares various ligands, shedding light on the potential applications of these compounds in catalytic processes and material science (Kermagoret & Braunstein, 2008).
Safety and Hazards
2-(Methylamino)pyridine-3-methanol is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Properties
IUPAC Name |
[2-(methylamino)pyridin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-8-7-6(5-10)3-2-4-9-7/h2-4,10H,5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPMWCUNCNMNOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406224 | |
Record name | [2-(Methylamino)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32399-12-5 | |
Record name | 2-(Methylamino)-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32399-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Methylamino)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(methylamino)pyridin-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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